![molecular formula C9H6BrN3O2 B1391658 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid CAS No. 1216625-43-2](/img/structure/B1391658.png)
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid
Overview
Description
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is a chemical compound that is used in life sciences . It is a type of imidazole derivative , which are known for their significant biological activity .
Synthesis Analysis
Imidazole derivatives, such as 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, have been synthesized using various methods over the years . These methods have been used to prepare imidazole derivatives that have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressants .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives, including 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid, have been involved in various chemical reactions. For instance, they have been used in the synthesis of benzimidazole derivatives .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is 189.17 g/mol . It has a topological polar surface area of 68 Ų . It has a rotatable bond count of 2 .Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazoles are crucial scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid serves as a versatile intermediate in the synthesis of various imidazole derivatives . These derivatives have potential applications ranging from pharmaceuticals to agrochemicals, highlighting the compound’s significance in synthetic organic chemistry.
Mechanism of Action
While the specific mechanism of action for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is not mentioned in the retrieved papers, imidazole derivatives are known for their broad range of chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid and other imidazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could lead to the development of new drugs that can address various therapeutic diseases .
properties
IUPAC Name |
5-bromo-6-imidazol-1-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAJFHJCTNGAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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